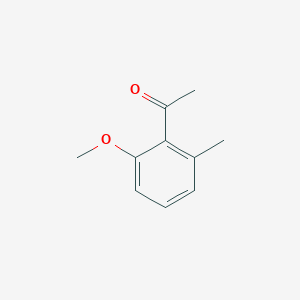

1-(2-Methoxy-6-methylphenyl)ethanone

CAS No.: 6161-64-4

Cat. No.: VC2218448

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6161-64-4 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | 1-(2-methoxy-6-methylphenyl)ethanone |

| Standard InChI | InChI=1S/C10H12O2/c1-7-5-4-6-9(12-3)10(7)8(2)11/h4-6H,1-3H3 |

| Standard InChI Key | WCOFWOOVCLIIFJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)OC)C(=O)C |

| Canonical SMILES | CC1=C(C(=CC=C1)OC)C(=O)C |

Introduction

1-(2-Methoxy-6-methylphenyl)ethanone, with the molecular formula C10H12O2 and CAS number 6161-64-4, is an organic compound that has garnered significant attention in various fields, including organic synthesis, pharmaceuticals, and biochemistry. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an ethanone group.

Synthesis Methods

1-(2-Methoxy-6-methylphenyl)ethanone can be synthesized through several methods, with the Friedel-Crafts acylation being one of the most common approaches. This involves the reaction of 2-methoxy-6-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions require careful control of temperature to avoid side reactions.

Industrial Production

In industrial settings, the production of this compound often involves similar Friedel-Crafts acylation processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are used to enhance yield and purity. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions and Applications

1-(2-Methoxy-6-methylphenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in organic synthesis and pharmaceuticals.

Oxidation Reactions

The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. This is typically achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions

Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-(2-Methoxy-6-methylphenyl)ethanol. This is often performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution Reactions

The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. These reactions are useful for modifying the compound's properties for specific applications.

Scientific Research and Biological Activities

1-(2-Methoxy-6-methylphenyl)ethanone has several applications in scientific research:

-

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

-

Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

-

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

-

Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

1-(2-Methoxy-6-methylphenyl)ethanone can be compared with other similar compounds such as 1-(2-Methylphenyl)ethanone and 1-(2-Methoxyphenyl)ethanone. The presence of both methoxy and methyl groups in this compound provides specific reactivity and applications that differ from its analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume